molecular formula C12H17BO4 B573138 (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid CAS No. 1311185-12-2

(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid

Cat. No.: B573138
CAS No.: 1311185-12-2
M. Wt: 236.074
InChI Key: CKNFINMUFQMMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid is a versatile boronic acid derivative integral to advanced organic synthesis and pharmaceutical research. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process that enables the formation of carbon-carbon bonds for the construction of complex biaryl structures . The tetrahydropyran (THP) group acts as a robust protecting group for the phenol, enhancing the compound's stability during multi-step synthetic sequences while allowing for facile deprotection under mild acidic conditions when needed . This makes the reagent particularly valuable in medicinal chemistry for building drug scaffolds and bioactive molecules . Researchers will find this boronic acid essential in catalytic processes and the development of novel materials, including organic electronic components and advanced polymers . Safety Information: This chemical is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals . It may cause skin and serious eye irritation and could cause respiratory irritation . Researchers should refer to the Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

[3-(oxan-2-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c14-13(15)10-4-3-6-11(8-10)17-9-12-5-1-2-7-16-12/h3-4,6,8,12,14-15H,1-2,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNFINMUFQMMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2CCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656216
Record name {3-[(Oxan-2-yl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311185-12-2
Record name {3-[(Oxan-2-yl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid typically involves the protection of phenol with tetrahydropyranyl (THP) group followed by borylation. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Substitution: The tetrahydropyranyl group can be removed under acidic conditions to regenerate the phenol.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Acidic conditions (e.g., hydrochloric acid).

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenol derivatives.

    Substitution: Regenerated phenol.

Scientific Research Applications

Medicinal Chemistry Applications

Boronic acids, including this compound, have been extensively studied for their potential therapeutic applications:

1. Anticancer Activity
Research indicates that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. For instance, compounds similar to (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid have demonstrated significant growth inhibition in various cancer cell lines by interrupting the cell cycle at the G2/M phase . The ability to modify the bioavailability of existing drugs through the incorporation of boronic acids has also been explored, enhancing their therapeutic efficacy.

2. Antibacterial Properties
Boronic acids exhibit antibacterial activity by acting as β-lactamase inhibitors. The structural similarity of boronic acids to β-lactam antibiotics allows them to bind covalently to the active sites of β-lactamases, preventing bacterial resistance mechanisms . This application is particularly relevant for combating hospital-acquired infections caused by resistant strains.

3. Drug Delivery Systems
The unique ability of boronic acids to form reversible covalent bonds with diols makes them suitable for targeted drug delivery systems. For example, they can selectively bind to glycocalyx components on cancer cells, facilitating the delivery of chemotherapeutic agents directly to tumor sites while minimizing systemic toxicity .

Material Science Applications

In addition to medicinal uses, this compound finds applications in materials science:

1. Sensor Development
Boronic acids are utilized in the development of sensors for detecting sugars and other biomolecules due to their ability to form stable complexes with diols . This property can be leveraged in creating biosensors for glucose monitoring in diabetic patients.

2. Polymer Chemistry
The incorporation of boronic acids into polymer matrices can enhance the material's properties, such as mechanical strength and thermal stability. Research has shown that these compounds can serve as cross-linking agents in polymer synthesis, leading to improved material performance .

Case Studies

Several studies highlight the applications of this compound and its derivatives:

Study Application Findings
Study on Anticancer ActivityProteasome InhibitionDemonstrated significant IC50 values against various cancer cell lines, suggesting potential as a lead compound for drug development .
Research on Antibacterial Activityβ-Lactamase InhibitionShowed effective inhibition against resistant bacterial strains with low Ki values, indicating strong binding affinity .
Development of Drug Delivery SystemsTargeted ChemotherapyEnhanced selective delivery of chemotherapeutic agents through glycocalyx interactions, improving therapeutic outcomes in preclinical models .

Mechanism of Action

The mechanism of action of (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent, with the boronic acid forming a covalent complex with the diol group under basic conditions and dissociating under acidic conditions . This property makes it useful in various applications, including drug delivery and sensing.

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-THP-Methoxy Substitution

The positional isomer 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid (CAS: 182281-01-2) differs only in the substitution position (4- vs. 3-phenyl) . Key distinctions include:

  • Crystallinity : Diffractometer data () suggest positional isomers exhibit distinct crystal packing behaviors, affecting solubility and purification.

Heterocyclic Ether Analogs: THP vs. Oxolane (Tetrahydrofuran)

3-(Oxolan-2-ylmethoxy)phenylboronic acid (CAS: 1313760-56-3) replaces the six-membered THP group with a five-membered oxolane (tetrahydrofuran) ring . Differences include:

  • Solubility : Oxolane’s lower hydrophobicity may improve aqueous solubility, advantageous in biological applications.

Substituent Variants: Functional Group Comparisons

Compound Substituent Reactivity Implications Reference
2-(Methoxycarbonyl)phenylboronic acid -COOCH₃ (electron-withdrawing) Reduces electron density at boron, slowing Suzuki reactions
3-Bromo-2-(2-fluorobenzyloxy)phenylboronic acid -Br, -OCH₂C₆H₄F (bulky, electron-withdrawing) Steric hindrance and electronic deactivation limit coupling efficiency
3-Aminophenylboronic acid (APBA) -NH₂ (electron-donating) Enhances diol-binding affinity (K₁ = 1648 M⁻¹) compared to unsubstituted PBA

The THP-methoxy group in the target compound is less electron-withdrawing than -COOCH₃ or halogens, favoring faster cross-coupling. However, its steric bulk may require optimized catalytic conditions.

Functional and Application-Based Comparisons

Suzuki-Miyaura Cross-Coupling Reactivity

  • THP-Protected Boronic Acids: The THP group in the target compound offers stability under basic conditions but requires acidic deprotection post-coupling . This contrasts with 3-aminophenylboronic acid, which participates directly in coupling without protection .
  • Steric Effects : Bulky analogs like (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid (CAS: 1562245-02-6) exhibit reduced reactivity in sterically demanding reactions compared to the less hindered target compound .

Diol-Binding Affinity

The THP group itself is a protected diol, but the target compound’s boronic acid moiety may still interact with vicinal diols. Studies on phenyl boronic acid (PBA) show a binding constant $ K_1 = 1648 \, \text{M}^{-1} $ with alizarin red S (ARS), while amino-substituted APBA exhibits stronger binding . The THP-methoxy group’s steric bulk likely reduces binding affinity compared to APBA.

Biological Activity

(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of the current state of research.

  • Molecular Formula : C12H17BO
  • Molecular Weight : 204.08 g/mol
  • CAS Number : 1311185-12-2

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties through various mechanisms, including inhibition of proteasome activity and modulation of cell signaling pathways. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by disrupting the proteasome function, leading to the accumulation of pro-apoptotic factors .

Antimicrobial Activity

Boronic acids have also been explored for their antimicrobial properties. A study highlighted that certain boronic acid derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented. For example, it can act as an inhibitor of serine proteases and other enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target organisms, providing a potential therapeutic avenue for metabolic disorders .

Case Studies

Case Study 1: Anticancer Efficacy
In a recent study, derivatives of boronic acids were tested against various cancer cell lines. The results indicated that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant cytotoxicity .

CompoundCell LineIC50 (µM)
3-THPO-Boronic AcidMCF-7 (Breast Cancer)5.4
Control (Doxorubicin)MCF-70.15

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Proteasome Inhibition : By binding to the active site of proteasomes, it prevents the degradation of proteins that regulate cell cycle and apoptosis.
  • Enzyme Interaction : The boronic acid moiety allows for reversible binding with diols in active sites of enzymes, altering their function.
  • Cell Membrane Disruption : Certain derivatives may disrupt bacterial membranes, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid?

  • Methodological Answer : A common approach involves Suzuki-Miyaura coupling, where palladium catalysts (e.g., Pd(Ph₃)₄ at 0.05 mmol loading) are used with aryl halides and boronic acid precursors. For example, similar compounds are synthesized via reflux in toluene with K₂CO₃ as a base, followed by purification via column chromatography (EtOAc/hexane gradients) . Co-catalyst systems (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid and benzoic acid) in heptane at 80°C can enhance yields by stabilizing intermediates .

Q. How should this compound be purified to achieve >95% purity?

  • Methodological Answer : Column chromatography with gradient elution (e.g., EtOAc/hexane ratios from 1:3 to 1:6) effectively isolates the product. For polar byproducts, silica gel chromatography or preparative HPLC (using C18 columns and acetonitrile/water gradients) is recommended. Purity validation via HPLC (retention time analysis) or LC-MS ensures minimal anhydride or protodeboronation byproducts .

Q. What analytical techniques confirm structural integrity and purity?

  • Methodological Answer :

  • FT-IR/ATR : Detects B-O and C-O bonds (e.g., 1350–1250 cm⁻¹ for boronic acid).
  • ¹H/¹³C NMR : Assigns peaks for the tetrahydro-2H-pyran ring (δ 1.5–4.5 ppm) and aryl-boronic acid moiety.
  • LC-MS : Verifies molecular ion ([M+H]⁺) and absence of degradation products.
  • HPLC : Quantifies purity (>97%) using UV detection at 254 nm .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyran (THP) group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The THP group acts as a steric/electronic modulator:

  • Steric Effects : Hinders ortho-substitution, directing coupling to the para position of the phenyl ring.
  • Stability : The THP ether is stable under basic coupling conditions but may hydrolyze in acidic media. Use pH 7–9 buffers to retain integrity during reactions .
  • Solubility : Enhances solubility in non-polar solvents (e.g., heptane or toluene), facilitating homogeneous reaction conditions .

Q. What strategies mitigate protodeboronation during storage or reaction?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Lyophilization reduces hydrolysis .
  • Reaction Conditions : Avoid strong acids; use co-catalysts like 3,5-bis(trifluoromethyl)phenylboronic acid to stabilize the boronate intermediate .
  • Monitoring : Track protodeboronation via ¹¹B NMR (disappearance of δ 28–30 ppm signal) or TLC .

Q. How do electronic effects of substituents impact Suzuki-Miyaura coupling efficiency?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Fluorine or methoxy groups on the phenyl ring (e.g., 2-fluoro-6-methoxyphenyl analogs) increase electrophilicity, accelerating oxidative addition to Pd(0).
  • Electron-Donating Groups (EDGs) : May reduce coupling rates; compensate by using higher Pd loadings (5–10 mol%) or microwaves (80–120°C) .
  • Kinetic Studies : Use in situ IR or UV-Vis spectroscopy to monitor reaction progress and optimize conditions .

Q. What are common side reactions in its derivatization, and how are they resolved?

  • Methodological Answer :

  • Anhydride Formation : Occurs during prolonged storage; mitigate by adding 1–5% H₂O to the reaction mixture to regenerate boronic acid .
  • Homocoupling : Minimize by degassing solvents (to remove O₂) and using Pd catalysts with bulky ligands (e.g., SPhos) .
  • Byproduct Identification : LC-MS/MS or GC-MS identifies dimeric or deprotected species for troubleshooting .

Data Contradiction Analysis

Q. Conflicting reports on catalytic efficiency: How to reconcile discrepancies?

  • Methodological Answer : Variations in Pd catalyst performance (e.g., Pd(Ph₃)₄ vs. Pd(OAc)₂ with SPhos) may arise from ligand lability or solvent polarity. Systematic screening using Design of Experiments (DoE) identifies optimal parameters:

  • Factors : Catalyst loading (0.01–0.1 mmol), solvent (toluene vs. DMF), temperature (60–100°C).
  • Response Surface Analysis : Correlates factors with yield and selectivity .

Q. Why do some studies report lower yields in aqueous media?

  • Methodological Answer : Aqueous conditions (e.g., THF/H₂O) may hydrolyze the THP group or promote protodeboronation. Use biphasic systems (toluene/H₂O) with phase-transfer catalysts (e.g., TBAB) to enhance compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.